Alloferon 2

Description

Propriétés

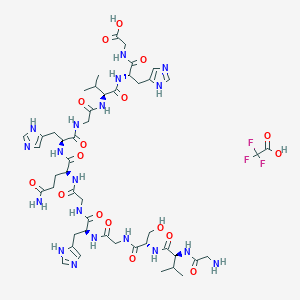

Formule moléculaire |

C48H70F3N19O17 |

|---|---|

Poids moléculaire |

1242.2 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1 |

Clé InChI |

OBMWXSWSUDGNEP-UPCBDNKMSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Origin, Isolation, and Structural Characterization in Research

Discovery and Isolation from Calliphora vicina (Blow Fly) Hemolymph

Alloferon (B14017460) 2, along with its variant Alloferon 1, was first discovered and isolated from the hemolymph (blood) of the blow fly, Calliphora vicina nih.govnih.govnih.govallopharm.ru. The peptides were identified in larvae that had been experimentally challenged with bacteria, indicating that their production is part of the insect's immune response nih.govallopharm.ruqyaobio.com.

The isolation process from the insect hemolymph involved several key biochemical techniques. Researchers started with an acidic extract of the hemolymph from bacteria-challenged larvae nih.gov. This crude extract was then subjected to a preliminary purification step using solid-phase extraction nih.govgoogle.com. The final purification of the active components was achieved through reversed-phase high-performance liquid chromatography (HPLC) nih.govgoogle.com. Throughout this multi-step purification, the biological activity of the resulting fractions was monitored using in vitro assays, such as measuring the cytotoxic activity of mouse spleen lymphocytes, to guide the isolation of the target peptides nih.gov. This process successfully yielded two distinct but related peptides, which were named Alloferon 1 and Alloferon 2 nih.govqyaobio.comgoogle.com.

Biosynthetic Pathways and Endogenous Role in Insect Immunity

Alloferons are synthesized as part of the insect's innate immune system, a rapid and non-specific defense mechanism against invading pathogens nih.govnih.govscienceopen.com. Their production is induced upon microbial infection, and they function as cytokine-like molecules, modulating the immune response nih.govallopharm.ru. In insects, these peptides play a crucial role in orchestrating defenses against a range of pathogens nih.gov.

The endogenous role of Alloferons is primarily immunomodulatory nih.govallopharm.rupatsnap.com. Research has shown that these peptides stimulate the activity of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for eliminating virally infected and cancerous cells nih.govpatsnap.com. The ability of an insect-derived peptide to activate key elements of vertebrate immunity, such as NK cells and the production of interferons, suggests a conserved mechanism of innate immune regulation nih.govallopharm.rupatsnap.com. Alloferons are considered a key part of the humoral immunity of insects, which involves the production of various effector molecules, including antimicrobial peptides, that circulate in the hemolymph to combat infections nih.govscienceopen.com.

Primary Sequence Determination and Confirmation in Research Contexts

The primary structure of this compound was determined using automated Edman degradation, a standard method for peptide sequencing google.com. This analysis revealed that this compound is a dodecapeptide, consisting of 12 amino acids nih.gov.

The specific amino acid sequence for this compound is: Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govnih.govqyaobio.comelabscience.com

To confirm the sequence and determine the precise molecular weight, researchers employed matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry nih.govgoogle.com. The experimentally determined molecular mass for this compound was found to be approximately 1128.2 - 1128.63 Da, which closely matched the mass calculated from its amino acid sequence nih.govgoogle.comelabscience.com. This agreement confirmed the linear structure of the peptide and indicated the absence of post-translational modifications google.com.

This compound is closely related to Alloferon 1, which was isolated from Calliphora vicina in the same series of experiments nih.govqyaobio.com. Structural analysis shows that this compound is an N-terminal truncated version of Alloferon 1 nih.gov. It lacks the single histidine residue present at the N-terminus of the 13-residue Alloferon 1 nih.gov. It is not definitively known whether this compound results from the natural enzymatic degradation of Alloferon 1 or if it is encoded by a separate gene nih.gov. Other variants, such as Alloferon 3 and 4, have also been described as truncated forms of the original peptide biosyn.com.

| Feature | Alloferon 1 | This compound |

|---|---|---|

| Amino Acid Sequence | His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govqyaobio.com | Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govqyaobio.com |

| Number of Amino Acids | 13 nih.govqyaobio.com | 12 nih.govqyaobio.com |

| Molecular Formula | C52H76N22O16 nih.govqyaobio.com | C46H69N19O15 qyaobio.comelabscience.com |

| Molecular Weight (Da) | ~1265.59 nih.govgoogle.com | ~1128.63 nih.govelabscience.com |

Trifluoroacetate (B77799) Counter-ion Association in Research Formulations

For research purposes, peptides like this compound are typically produced via chemical synthesis rather than extraction from their natural source to ensure a consistent and high-purity supply nih.gov. The "Trifluoroacetate" designation in "this compound Trifluoroacetate" refers to the counter-ion associated with the peptide as a result of the standard procedures used in its synthesis and purification lifetein.comthermofisher.comomizzur.com.

Trifluoroacetic acid (TFA) plays two critical roles in this process:

Peptide Cleavage: In solid-phase peptide synthesis (SPPS), TFA is commonly used as a strong acid to cleave the newly synthesized peptide chain from the solid resin support it was built upon lifetein.comthermofisher.comgenscript.com.

HPLC Purification: During the purification of the synthetic peptide by reversed-phase HPLC, a low concentration of TFA (often 0.1%) is added to the mobile phase lifetein.compeptide.com. It acts as an ion-pairing agent, neutralizing the positive charges on the peptide and improving the sharpness and resolution of the peaks during chromatographic separation omizzur.compeptide.com.

Because of its use in these essential steps, the final lyophilized (freeze-dried) peptide product is typically isolated as a salt, with the positively charged amino groups on the peptide associated with the negatively charged trifluoroacetate counter-ions lifetein.comomizzur.com. While TFA is effective for synthesis and purification, its presence can be undesirable for certain biological experiments, and methods exist to exchange it for other counter-ions like acetate or hydrochloride lifetein.comomizzur.com.

Impact of Counter-ions on Peptide Research and Experimental Design

The presence of counter-ions, particularly trifluoroacetate (TFA), is a critical consideration in peptide research as they can significantly influence experimental outcomes and the physicochemical properties of the peptide itself nih.govresearchgate.net. Because TFA is integral to standard solid-phase peptide synthesis and purification, peptides are often obtained as TFA salts mdpi.comnih.gov. However, residual TFA can cause unpredictable effects in biological and analytical studies, making it essential for researchers to be aware of its potential impact genscript.com.

Detailed Research Findings:

Influence on Physicochemical Characterization: The TFA counter-ion is known to interfere with certain analytical techniques. Notably, it produces a strong infrared (IR) absorption band around 1670 cm⁻¹, which overlaps with the amide I band (1600–1700 cm⁻¹) of peptides. This interference complicates the use of Fourier-transform infrared (FTIR) spectroscopy for analyzing the peptide's secondary structure genscript.comtoxicdocs.org.

Effects on Peptide Secondary Structure: Counter-ions can alter the hydrogen-bonding network and conformation of peptides genscript.com. Different anions have varying capacities to induce or suppress secondary structures like α-helices. For instance, a study on the peptide Pediocin PA-1 found that the trifluoroacetate ion induced a slight increase in helical structure compared to the chloride ion nih.gov. In another example involving amyloid beta-protein, the kinetics of fibril formation and the specific secondary structure pathways were different for peptides in their chloride salt form versus their TFA salt form rsc.org.

Interference in Biological Assays: The trifluoroacetate ion is not biologically inert and can directly affect cellular behavior, potentially confounding the interpretation of experimental results.

Cell Viability: Studies have shown that TFA can inhibit cell growth even at nanomolar concentrations in some cases, while in others, it has been observed to promote cell growth at higher millimolar concentrations genscript.com.

Biological Activity: The type of counter-ion can alter a peptide's specific activity. In a study of the antimicrobial peptide pexiganan, the acetate salt form showed significantly higher hemolytic activity against red blood cells compared to the trifluoroacetate and chloride salt forms genscript.com. For other peptides like temporin A, the trifluoroacetate salt was found to be the least toxic, while the acetate form was the most toxic genscript.com. These findings highlight that the observed biological effect can be a combination of both the peptide and its associated counter-ion.

In Vivo Effects: In animal studies, TFA can trifluoroacetylate amino groups on endogenous proteins, which may elicit an immune response genscript.com.

Experimental Design Considerations:

Given the potential for interference, it is often necessary to remove or exchange the TFA counter-ion before conducting sensitive biological experiments nih.gov. This ensures that the observed activity is attributable solely to the peptide. Common strategies include:

Ion Exchange via Lyophilization: A widely used method involves dissolving the peptide TFA salt in a dilute solution of a different acid, such as hydrochloric acid (HCl) or acetic acid, and then freeze-drying. Repeating this process multiple times can replace the TFA with the new counter-ion (e.g., chloride or acetate) mdpi.comnih.gov.

Ion-Exchange Chromatography: Using ion-exchange resins can effectively swap the trifluoroacetate for another anion nih.govtoxicdocs.org.

Reverse-Phase HPLC: Modifying the mobile phase in a final HPLC step can also be used to exchange the counter-ion nih.gov.

The choice of the final salt form (e.g., acetate or hydrochloride) is crucial, as it is considered more biologically compatible and is preferred for later-stage development and clinical applications ambiopharm.comrsc.org. Therefore, careful consideration and reporting of the peptide's salt form are critical for the accuracy and reproducibility of research findings researchgate.net.

Table 2: Comparative Effects of Common Peptide Counter-ions in Research

| Counter-ion | Origin in Synthesis | Impact on Structural Analysis (FTIR) | Reported Biological Effects | Common Use |

|---|---|---|---|---|

| Trifluoroacetate (TFA) | Cleavage from resin; HPLC mobile phase genscript.com | Interferes with amide I band, complicating secondary structure analysis genscript.comtoxicdocs.org | Can inhibit or promote cell growth; may alter hemolytic activity; potentially immunogenic genscript.com | Default form after standard synthesis; early-stage research |

| Acetate | Exchanged from TFA salt; used in HPLC | No significant interference | Generally considered more biologically compatible; can have different cytotoxicity/activity profiles than TFA salts genscript.comambiopharm.com | Preferred for biological assays and later-stage development ambiopharm.com |

| Hydrochloride (HCl) | Exchanged from TFA salt via lyophilization in HCl nih.gov | No significant interference | Considered biologically compatible; can improve stability for peptides with free sulfhydryl groups ambiopharm.com | Preferred for biological assays and pharmaceutical formulations rsc.org |

Chemical Synthesis and Analog Design Strategies for Alloferon 2 Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Alloferon (B14017460) Production

Solid-Phase Peptide Synthesis (SPPS) is the predominant and more technologically advanced method for producing Alloferon. researchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov The key advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, which drives the reaction toward completion and simplifies the purification process. bachem.compeptide.com Both research and large-scale production of Alloferon have been successfully accomplished using SPPS, demonstrating its scalability and efficiency. researchgate.netgoogle.com The solid-phase approach has been shown to produce a higher total yield of Alloferon compared to alternative methods. researchgate.net

Two primary chemical strategies are employed in SPPS: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. iris-biotech.de The Fmoc/tBu strategy has largely become the more prevalent method in modern peptide synthesis due to its use of milder conditions for Nα-protecting group removal (a base like piperidine) while using a strong acid for the final cleavage, offering a more orthogonal protection scheme. iris-biotech.deseplite.com

However, for the synthesis of Alloferon, which contains four histidine residues, a specific Boc-based methodology was successfully developed. researchgate.net The presence of multiple histidine residues presents a challenge regarding the optimal protection of the imidazole (B134444) side chain. researchgate.net In one reported synthesis, a temporary Boc group was used to protect the histidine imidazole rings during condensation, which was subsequently removed with trifluoroacetic acid. The hydroxyl function of the serine residue was protected by a tert-butyl group. researchgate.net This approach highlights the adaptability of SPPS strategies to overcome sequence-specific challenges, such as those posed by the multiple reactive side chains in the Alloferon sequence. researchgate.net

The final stage of SPPS involves the cleavage of the completed peptide from the solid resin support and the simultaneous removal of all side-chain protecting groups. bachem.com This is typically achieved using a strong acid "cocktail," which almost invariably contains trifluoroacetic acid (TFA). iris-biotech.de TFA is also a standard component of the mobile phase used in the subsequent purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC), where it acts as an ion-pairing agent. wpmucdn.comnih.gov

As a result of its use in both the cleavage and purification steps, the final lyophilized (freeze-dried) peptide is obtained as a trifluoroacetate (B77799) salt. wpmucdn.com The positively charged amino groups on the peptide form ionic bonds with the negatively charged trifluoroacetate anions. novoprolabs.com Therefore, the chemically synthesized product is correctly identified as Alloferon 2 trifluoroacetate. ruixibiotech.com While this is the standard form for most commercially synthesized peptides, protocols exist to exchange the TFA salt for other counter-ions, such as hydrochloride, if required for specific biological assays, as TFA itself can sometimes influence cellular activity. wpmucdn.comnih.gov

A critical aspect of developing a robust synthesis protocol is the identification of by-products to optimize reaction conditions and improve the final product's purity and yield. researchgate.net During the development of synthesis schemes for Alloferon, by-products formed during the process were identified. researchgate.net Although the specific structures of these by-products are not always detailed, their characterization allows for the refinement of the synthesis strategy. Potential sources of by-products in SPPS include incomplete deprotection, failed coupling reactions leading to deletion sequences, and side reactions related to specific amino acid residues. By identifying these impurities, chemists can modify coupling times, reagent choices, and cleavage conditions to mitigate their formation, leading to a more efficient and reliable synthesis of Alloferon. researchgate.netiris-biotech.de

Solution-Phase Synthesis Approaches for Alloferon

While SPPS is the dominant method, Alloferon has also been synthesized using classical solution-phase techniques. researchgate.net This approach involves the condensation of peptide fragments in a solution. For Alloferon, this was achieved by synthesizing short fragments, such as the repeating dipeptide block His-Gly and the N-terminal pentapeptide His-Gly-Val-Ser-Gly, which were then coupled together in solution to build the full tridecapeptide. researchgate.net

However, a direct comparison of the two methods revealed that the solid-phase synthesis was more "technological" and efficient. researchgate.net The SPPS method resulted in a total yield of 40%, whereas the solution-phase synthesis from the C-terminal dipeptide derivatives yielded only 17%. researchgate.net The lower yield and more complex purification associated with solution-phase synthesis make SPPS the preferred method for producing Alloferon. researchgate.net

Rational Design and Synthesis of Alloferon Analogues for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the peptide's structure and its biological function, numerous Alloferon analogues have been rationally designed and synthesized. researchgate.net These structure-activity relationship (SAR) studies are essential for identifying the key amino acid residues responsible for the peptide's activity and for developing new molecules with potentially enhanced or modified properties. researchgate.netnih.gov The strategies for creating these analogues primarily involve the systematic substitution of specific amino acids or the truncation (shortening) of the peptide chain from either the N- or C-terminus. nih.gov

The histidine (His) residues in the Alloferon sequence are believed to be significant contributors to its biological efficacy. frontiersin.org Consequently, many SAR studies have focused on substituting the His residues at various positions (such as positions 9 and 12) with other natural or non-natural amino acids. researchgate.net Other modifications have included substituting the N-terminal His residue. nih.gov These substitutions have been shown to have a significant impact on the biological activity of the resulting peptide, ranging from antiviral to pro-apoptotic effects. researchgate.netnih.gov For example, substituting His9 with Alanine resulted in the analogue with the strongest antiviral activity against Human Herpes Virus 1 (HHV-1) among a series of tested compounds. researchgate.netnih.gov In contrast, substitutions at positions 9 and 12 with Lysine or Phenylglycine led to a twofold increase in pro-apoptotic activity in insect hemocytes. researchgate.netnih.gov These findings demonstrate that specific residues at distinct positions are critical determinants of Alloferon's diverse biological functions. researchgate.netfrontiersin.org

The table below summarizes the findings from various SAR studies on Alloferon analogues.

| Analogue Modification | Position of Change | Observed Impact on Biological Activity | Reference |

| [Ala⁹]-alloferon | 9 | Strongest antiviral activity against HHV-1 among analyzed compounds. | researchgate.net, nih.gov |

| [Lys⁹]-alloferon | 9 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |

| [Phg⁹]-alloferon | 9 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |

| [Lys¹²]-alloferon | 12 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |

| [Phe¹²]-alloferon | 12 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |

| [3-13]-alloferon | 1, 2 (deletion) | Strongest antiviral activity (IC₅₀ = 38 μM) among N- or C-terminally shortened analogues. | nih.gov |

| N-terminal modification | 1 | Substitution with hydrophilic residues found to be insignificant for viral replication inhibition. | frontiersin.org |

Terminal Modifications (C- and N-terminal) and Functional Implications

Modifications to the N- and C-termini of the alloferon peptide chain have been systematically explored to determine their impact on biological activity, particularly antiviral properties. These modifications often involve truncating or elongating the peptide sequence. nih.gov

N-Terminal Modifications: Research has shown that the N-terminal region of alloferon is a significant determinant of its antiviral efficacy. Studies involving the synthesis of various analogues with shortened N-termini have revealed that certain truncations can enhance antiviral activity. For instance, an analogue of alloferon lacking the N-terminal dipeptide His-Gly, known as [3-13]-alloferon, exhibited the strongest antiviral activity among a series of tested compounds, with an IC₅₀ value of 38 μM. frontiersin.orgnih.gov This suggests that the initial amino acids may not be essential for the peptide's core antiviral function and that their removal can lead to a more potent derivative. frontiersin.org

Other N-terminal modifications have included the substitution of the initial Histidine residue with other amino acids such as Phenylalanine, Tyrosine, and Tryptophan to explore the role of the aromatic ring in the peptide's function. frontiersin.orgnih.gov

C-Terminal Modifications: Similar to the N-terminus, the C-terminal end of alloferon has been subjected to modifications to probe its functional role. Analogues with sequences shortened from the C-terminus have been synthesized and evaluated. For example, [1–11]-alloferon, which lacks the C-terminal His-Gly dipeptide, showed higher antiviral activity against Human Herpes Virus 1 (HHV-1) than the native alloferon. nih.gov Conversely, the [1–10]-alloferon analogue, which is further truncated, displayed lower activity than the parent peptide, indicating a limit to the beneficial effects of C-terminal shortening. nih.gov

The table below summarizes key terminally modified alloferon analogues and their reported functional implications.

| Analogue Name | Modification | Functional Implication |

| This compound | N-terminal truncation of Alloferon 1 (lacks initial Histidine) | Naturally occurring variant with immunomodulatory activity. nih.gov |

| [3-13]-Alloferon | N-terminal truncation (lacks His-Gly dipeptide) | Strongest antiviral activity (IC₅₀ = 38 μM) in one study. nih.gov |

| [1–11]-Alloferon | C-terminal truncation (lacks His-Gly dipeptide) | Higher antiviral activity against HHV-1 than native alloferon. nih.gov |

| [1–10]-Alloferon | C-terminal truncation (lacks Val-His-Gly tripeptide) | Lower antiviral activity against HHV-1 than native alloferon. nih.gov |

Sialic Acid Conjugation and Repeated Functional Motifs in Derivatives

Based on the available research, there is no specific information regarding the conjugation of sialic acid to this compound Trifluoroacetate or its derivatives.

The primary structure of alloferon (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH) contains repeating Glycine-Histidine (Gly-His) and Glycine-Valine (Gly-Val) pairs, which may represent important functional motifs. The frequent appearance of Histidine is particularly noteworthy, as its imidazole side chain can play a key role in biological interactions. A structural analog of alloferon, known as allostatine, has also been studied for its anti-tumor activity. nih.gov Sequence analysis revealed an evolutionary conserved allostatine-like pattern within the CDR3 region of human and mouse immunoglobulins, suggesting that this motif may have a regulatory function in the immune response. nih.gov

Chemoenzymatic Synthesis of Alloferon Derivatives

No information was found in the search results regarding the chemoenzymatic synthesis of this compound Trifluoroacetate or its derivatives. The primary method of synthesis described for alloferon and its analogues is chemical synthesis, including both solid-phase and solution-phase peptide synthesis. researchgate.net

Molecular Mechanisms of Action Research for Alloferon 2 Trifluoroacetate

Immunomodulatory Pathways of Alloferon (B14017460)

Alloferon exerts its biological effects through complex interactions with the host's immune system, enhancing both innate and adaptive immune responses. researchgate.netnih.gov Its primary immunomodulatory functions involve the potent activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis. nih.govpeptide-products.com By targeting these critical pathways, Alloferon orchestrates a robust defense against viral infections and malignant cells. patsnap.comresearchgate.net The peptide has been shown to influence the NF-κB signaling pathway, which plays a central role in regulating immune responses, cytokine production, and cell survival. researchgate.netnih.govresearchgate.net

A principal mechanism of Alloferon's action is the activation of Natural Killer (NK) cells, a crucial component of the innate immune system that provides a first line of defense against virally infected and cancerous cells. patsnap.compatsnap.comresearchgate.net Alloferon directly stimulates the cytotoxic capabilities of NK cells, enabling them to more effectively identify and eliminate abnormal cells. patsnap.comnih.gov This enhancement of NK cell activity is a cornerstone of its therapeutic potential. nih.govpatsnap.com Studies have demonstrated that Alloferon's anti-tumor effects are mediated through this activation of NK cells rather than by direct cytotoxicity to tumor cells. nih.gov

The cytotoxic activity of NK cells is regulated by a balance between activating and inhibitory receptors on their surface. allokin.ru Alloferon has been shown to tip this balance in favor of activation by upregulating the expression of key activating receptors. nih.govnih.gov Research has specifically highlighted a significant increase in the expression of the 2B4 (also known as CD244) receptor on NK cells following treatment with Alloferon. allokin.runih.govnih.gov The 2B4 receptor is a member of the SLAM family of receptors and plays a role in inducing NK cell cytotoxicity and cytokine secretion upon engagement with its ligand, CD48. nih.govnih.gov A slight increase in the expression of another critical activating receptor, NKG2D, has also been observed. researchgate.netallokin.ru Conversely, Alloferon treatment did not cause significant changes in the expression of inhibitory receptors like KIR and CD94. allokin.ru This selective upregulation of activating receptors enhances the ability of NK cells to recognize and engage with target cells. nih.govallokin.ru

Table 1: Effect of Alloferon on the Expression of NK Cell Activating Receptors

| Receptor | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| 2B4 | Control | ~120 | 1.0 |

| Alloferon (4 µg/ml, 12h) | ~180 | ~1.5 | |

| NKG2D | Control | ~250 | 1.0 |

| Alloferon (4 µg/ml, 12h) | ~280 | ~1.1 | |

| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |

Alloferon significantly boosts the direct killing capacity of NK cells. researchgate.net This is achieved primarily through the enhancement of cytolytic granule exocytosis, a primary mechanism by which NK cells eliminate target cells. nih.govresearchgate.netnih.gov These granules contain potent cytotoxic proteins, including perforin (B1180081) and granzymes. researchgate.netnih.gov Upon release at the immune synapse, perforin creates pores in the target cell's membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). researchgate.netnih.govyoutube.com

Studies have demonstrated that Alloferon treatment leads to a dose- and time-dependent increase in the secretion of Granzyme B from NK cells when they encounter target cancer cells. allokin.ru This increased granule exocytosis is reflected by the higher expression of CD107a on the NK cell surface, a marker for degranulation. allokin.ru The enhanced secretion of these lytic proteins is a direct contributor to the increased cytotoxicity observed in Alloferon-treated NK cells. nih.govnih.gov

Table 2: Alloferon's Effect on NK Cell Degranulation and Granzyme B Secretion

| Parameter | Treatment Condition | Result |

| CD107a Expression (Degranulation) | Alloferon (4 µg/ml, 12h) | Significant increase in surface expression on NK cells co-cultured with target cells. allokin.ru |

| Granzyme B Secretion | Alloferon (4 µg/ml, 12h) | Approximately 2.5-fold increase in secretion compared to control NK cells. allokin.ru |

| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |

The effective delivery of cytotoxic granules from an NK cell to a target cell requires the formation of a specialized, highly organized structure known as an immunological synapse. nih.govfrontiersin.orgyoutube.com This synapse ensures that the lytic machinery is precisely directed at the target, maximizing efficacy and minimizing damage to healthy neighboring cells. youtube.com Research suggests that Alloferon's ability to enhance NK cell cytotoxicity is linked to its capacity to promote the formation of these immune synapses. nih.govfrontiersin.org By upregulating activating receptors like 2B4, Alloferon facilitates a more stable and effective interaction between the NK cell and its target, which is a prerequisite for synapse maturation and subsequent target cell elimination. nih.govfrontiersin.org

In addition to activating NK cells, a pivotal mechanism of Alloferon is its ability to induce the synthesis of endogenous interferons (IFNs). medchemexpress.comresearchgate.netpeptide-products.com Interferons are a group of signaling proteins that play a critical role in the innate immune response, particularly in antiviral defense. patsnap.compatsnap.com Alloferon has been identified as an effective inducer of both Type I (IFN-α) and Type II (IFN-γ) interferons. nih.govpatsnap.com This induction alerts the immune system to the presence of pathogens and increases the host's resistance to infection. patsnap.com An increase in interferon concentration can be observed within two hours of Alloferon administration, remaining at elevated levels for 6-8 hours. peptide-products.com

Table 3: Impact of Alloferon on IFN-γ Production by NK Cells

| Experimental Condition | IFN-γ Production (pg/ml) | Fold Change vs. Control |

| NK cells + Target cells (Control) | ~50 | 1.0 |

| NK cells + Target cells + Alloferon (4 µg/ml, 12h) | ~175 | ~3.5 |

| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |

Induction and Modulation of Interferon (IFN) Synthesis

Alloferon as an Interferator Inducer

Alloferon 2 Trifluoroacetate (B77799) has been identified as a potent inducer of interferon (IFN) synthesis, a key component of the innate immune response to viral infections. nih.govresearchgate.net The pharmaceutical value of this peptide is partly demonstrated by its capacity to stimulate IFN synthesis in both animal and human models. nih.gov Research suggests that Alloferon's ability to potentiate immune cells is linked to its activation of the NF-κB signaling pathway, which is known to be involved in the synthesis of interferons. nih.gov By enhancing the production of interferons, Alloferon helps to establish an antiviral state in host cells, thereby inhibiting viral replication and spread. patsnap.commdpi.com

The mechanisms underlying this induction are closely linked to the activation of Natural Killer (NK) cells. Alloferon stimulates NK cells, which in turn are significant producers of IFN upon stimulation. nih.gov This interconnected activity highlights a crucial aspect of Alloferon's immunomodulatory function: it doesn't just directly stimulate IFN production but also activates immune cell populations that are primary sources of this critical cytokine. patsnap.comnih.gov This stimulation of IFN-α is crucial for boosting the innate immune system to combat virally infected cells. researchgate.netnih.gov

Influence on T-Cell Proliferation and Adaptive Immune Responses

The activation of NK cells by Alloferon contributes to the development of adaptive immune responses through the production of cytokines. nih.gov Cytokines such as IFN-γ and TNF-α, released by activated NK cells, can activate other lymphocytes, including T and B lymphocytes, bridging the innate and adaptive immune systems. nih.gov Furthermore, studies have shown that Alloferon therapy enhances the antiviral activity of phytohaemagglutinin (PHA)-stimulated lymphocytes in infected cells, indicating a potentiation of T-cell effector functions. nih.gov

Role of NF-κB Pathway Activation in Immune Responses

The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to the immunomodulatory effects of this compound Trifluoroacetate. nih.govnih.gov Research has verified that Alloferon activates the NF-κB signaling pathway, which is a critical step in synchronizing various immune responses necessary for resisting infection. nih.govnih.gov This activation is thought to occur through the regulation of the cell's redox potential, initiated by a decrease in a series of antioxidant proteins following Alloferon treatment. nih.gov

The activation of NF-κB by Alloferon is a key mechanism for stimulating the production of proteins related to both innate and adaptive immunity. nih.gov Specifically, NF-κB activation is directly implicated in the synthesis of IFN, providing a molecular basis for Alloferon's role as an interferon inducer. nih.gov The process involves the phosphorylation of IκB kinase (IKK), which leads to the activation of NF-κB and subsequent stimulation of IFN-α production. researchgate.netnih.gov

Interestingly, the role of Alloferon in modulating the NF-κB pathway may be context-dependent. While it generally acts as an activator to boost the host's innate immune response, it has been hypothesized that Alloferon could also act as an inhibitor of the NF-κB pathway when viruses exploit this pathway for their own replication and to prevent apoptosis of infected cells. researchgate.netnih.gov

Modulation of Cytokine Production (e.g., IFN-γ, TNF-α)

This compound Trifluoroacetate significantly modulates the production of key cytokines that orchestrate the immune response. Activated NK cells, stimulated by Alloferon, secrete a variety of cytokines, most notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov An increase in the concentrations of both IFN-γ and TNF-α in peripheral blood has been detected following Alloferon treatment, suggesting in vivo activation of NK cells. nih.gov

IFN-γ is a potent effector cytokine with crucial roles in antiviral, antibacterial, and antitumor activities. nih.gov Both IFN-γ and TNF-α are capable of eliminating numerous tumor cells and activating other key immune cells like T and B lymphocytes. nih.gov In a mouse model of colitis, Alloferon was shown to improve the condition, which is known to involve the activation of NF-κB signaling by the inflammatory cytokine TNF-α. nih.gov The ability of Alloferon to stimulate the release of these cytokines is a cornerstone of its immunomodulatory and therapeutic effects. nih.govnih.govnih.gov

| Cytokine | Effect of Alloferon Treatment | Primary Cellular Source (Alloferon-Stimulated) | Key Functions |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Increased production | Natural Killer (NK) Cells | Antiviral, antibacterial, antitumor activities; activation of other lymphocytes. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased production | Natural Killer (NK) Cells | Elimination of tumor cells; activation of other lymphocytes; pro-inflammatory responses. nih.gov |

Direct Cellular and Molecular Targets in Pathogen and Cancer Cells

Interference with Viral Replication Machinery

This compound Trifluoroacetate exhibits direct antiviral activities by interfering with the replication machinery of certain viruses. patsnap.com Studies have demonstrated that Alloferon can inhibit the replication of DNA viruses, such as the herpes simplex virus (HHV-1). nih.govnih.gov For instance, in vitro research showed that a 90 μg/mL concentration of Alloferon inhibited the replication of the HHV-1 virus after 24 hours of incubation. nih.gov Its antiviral activity has also been documented in a mouse model of lethal pulmonary infection with human influenza viruses A and B, where administration of Alloferon prevented mortality. nih.gov This suggests a direct or indirect interference with the processes necessary for viral propagation. atsu.educonsensus.app

Regulation of Viral Gene Expression (e.g., RTA, K8, vIRF2 in KSHV)

A specific mechanism of Alloferon's antiviral action involves the regulation of viral gene expression, particularly in the context of Kaposi's sarcoma-associated herpesvirus (KSHV). Research has shown that Alloferon can modulate the lytic reactivation of KSHV in infected cells. nih.gov It achieves this by decreasing the expression level of key viral lytic activation proteins, including the Replication and Transcription Activator (RTA), ORF45, and viral interferon regulatory factor 2 (vIRF2). nih.gov

RTA is a critical immediate-early protein that acts as a master switch, triggering the entire lytic cascade of KSHV gene expression. plos.org The viral protein vIRF2 has been shown to suppress the expression of viral early lytic genes, potentially as a way for the virus to regulate its own life cycle. nih.govnih.gov By inhibiting the expression of these crucial regulatory proteins, Alloferon effectively hinders the virus's ability to enter its productive lytic phase, thereby controlling the infection. nih.gov

| KSHV Lytic Gene Product | Function in Viral Lifecycle | Effect of Alloferon |

|---|---|---|

| RTA (Replication and Transcription Activator) | Latent-to-lytic switch protein; activates early and late lytic genes. plos.org | Decreased expression. nih.gov |

| K8 (bZIP family protein) | Important for viral lytic DNA replication. plos.org | Not explicitly mentioned in the provided context regarding Alloferon's direct effect. |

| vIRF2 (viral Interferon Regulatory Factor 2) | Regulates KSHV early gene expression; suppresses viral early lytic genes. nih.govfrontiersin.org | Decreased expression. nih.gov |

Inhibition of Specific Transporters (e.g., SLC6A14 in pancreatic cancer cells)

Recent studies have highlighted the role of Alloferon in modulating cellular transport systems, particularly in the context of cancer metabolism. One of the key mechanisms identified is its ability to inhibit the solute carrier transporter SLC6A14, which is notably upregulated in certain malignancies like pancreatic cancer.

Pancreatic cancer cells exhibit a high demand for glutamine to fuel their rapid proliferation and survival. The amino acid transporter SLC6A14 plays a crucial role in this process by facilitating the uptake of glutamine into the cancer cells. Research has demonstrated that Alloferon can effectively downregulate the expression of SLC6A14 on pancreatic cancer cell lines, such as Panc-1 and AsPC-1.

In one study, prolonged exposure of these cancer cells to Alloferon resulted in a time-dependent decrease in SLC6A14 expression. This reduction in the transporter protein led to a subsequent and significant decrease in glutamine uptake by the cells. By disrupting this critical nutrient supply, Alloferon is thought to render the cancer cells more vulnerable and potentially enhance their sensitivity to conventional chemotherapeutic agents like gemcitabine (B846). This targeted inhibition of a key transporter represents a significant aspect of Alloferon's anti-tumoral strategy.

| Cell Line | Treatment | Duration | Effect on SLC6A14 Expression | Effect on Glutamine Uptake |

| Panc-1 | Alloferon | 3 weeks | Downregulation | Decreased |

| AsPC-1 | Alloferon | 3 weeks | Downregulation | Decreased |

Note on Antimicrobial Mechanisms: While Alloferon is known as an antimicrobial peptide, detailed research findings specifically describing its interaction with histidine residues on peptidoglycan (4.2.4) or its binding to amide groups in microbial proteins and peptides (4.2.5) were not available in the reviewed literature. The general importance of histidine residues for the biological efficacy of antimicrobial peptides is recognized, but the precise molecular interactions for Alloferon in these contexts remain to be fully elucidated. nih.gov

Proapoptotic Effects in Target Cells

This compound Trifluoroacetate has been shown to induce or contribute to apoptosis (programmed cell death) in target cells through both indirect and direct mechanisms. This proapoptotic activity is a critical component of its potential anticancer effects.

A primary mechanism by which Alloferon exerts its antitumor effects is through the potentiation of the innate immune system, particularly by activating Natural Killer (NK) cells. patsnap.comresearchgate.net Activated NK cells are a crucial component of the body's defense against cancerous cells.

Alloferon stimulates the cytotoxic activity of NK cells, enhancing their ability to recognize and eliminate tumor cells. nih.govresearchgate.net This is achieved through two main pathways:

Secretion of Cytotoxic Granules: Activated NK cells release lytic granules containing perforin and granzymes. Perforin creates pores in the target cell's membrane, allowing granzymes to enter. nih.govresearchgate.net

Caspase Activation: Once inside the cancer cell, granzymes, which are serine proteases, activate a cascade of effector caspases (such as caspase-3). nih.gov This caspase activation is a central pathway of apoptosis, leading to the systematic dismantling of the cell, DNA fragmentation, and eventual cell death. nih.gov

Beyond its immunomodulatory role, some research suggests more direct proapoptotic actions of Alloferon and its analogues. Studies on insect hemocytes (blood cells) have shown that Alloferon can directly induce apoptosis, evidenced by a significant increase in caspase activity.

In the context of cancer therapy, Alloferon has demonstrated an ability to sensitize cancer cells to chemotherapy-induced apoptosis. For instance, in pancreatic cancer cells, the combination of Alloferon with the chemotherapeutic drug gemcitabine led to a significant increase in the population of apoptotic cells compared to treatment with gemcitabine alone. This suggests that by inhibiting nutrient uptake (as described in section 4.2.3), Alloferon may stress the cancer cells, lowering their threshold for undergoing apoptosis when exposed to another cytotoxic agent.

| Mechanism Type | Effector Cells/Molecules | Key Events | Target Cells |

| Indirect | Natural Killer (NK) Cells | Upregulation of perforin/granzyme B secretion. | Cancer cells, Virally-infected cells |

| Indirect | Granzymes | Activation of caspase cascade. | Cancer cells, Virally-infected cells |

| Direct/Sensitizing | Alloferon + Gemcitabine | Increased percentage of cells in sub-G1 phase. | Pancreatic cancer cells |

Preclinical Efficacy and Immunotherapeutic Potential in Research Models

Antiviral Activity Research in in vitro and in vivo Models

Alloferon (B14017460) and its analogues have demonstrated notable antiviral properties against a range of viruses in preclinical settings. These studies highlight its potential to modulate the host immune response to effectively combat viral infections. The antiviral effects are largely attributed to its ability to enhance the activity of Natural Killer (NK) cells and stimulate the production of interferons (IFNs), key components of the innate immune system. nih.govnih.gov

In vitro studies have shown that alloferon can inhibit the replication of Herpes Simplex Virus 1 (HSV-1). Research by Majewska et al. demonstrated that both alloferon I and II were capable of preventing the replication of the HHV-1 McIntyre strain in HEp-2 cells. nih.gov Another study by Kuczer et al. reported that a 90 μg/mL concentration of alloferon inhibited HHV-1 virus replication after 24 hours of incubation. nih.gov Furthermore, alloferon treatment has been found to enhance the antiviral activity of both unstimulated and phytohaemagglutinin (PHA)-stimulated lymphocytes in infected cells. nih.gov Studies on alloferon and its analogues have indicated that while alloferon inhibits herpes virus multiplication, it does not affect coxsackie virus replication. nih.gov

| Virus | Model | Key Findings |

| Herpes Simplex Virus 1 (HHV-1) | HEp-2 cells (in vitro) | Alloferon I and II prevented the replication of the HHV-1 McIntyre strain. nih.gov |

| Herpes Simplex Virus 1 (HHV-1) | in vitro | A 90 μg/mL concentration of alloferon inhibited virus replication after 24 hours. nih.gov |

| Herpes Virus | in vitro | Alloferon inhibited herpes virus multiplication. nih.gov |

In vivo studies using murine models have demonstrated the efficacy of alloferon against human influenza viruses. In a mouse model of lethal pulmonary infection with human influenza viruses A and B, intranasal or subcutaneous administration of 25 µg of alloferon was shown to prevent mortality in most of the influenza virus A-challenged animals. nih.gov The protective effect was associated with an increase in the cytotoxicity of NK lymphocytes and the production of IFN. nih.gov

Further research has explored the synergistic effects of alloferon with other antiviral drugs. A study on influenza A virus (H1N1) infection in both in vitro cell lines (MDCK and A549) and in vivo mouse models showed that a combination of alloferon and zanamivir (B325) effectively inhibited viral proliferation. mdpi.comnih.gov This combination therapy also suppressed the production of inflammatory cytokines such as IL-6 and MIP-1α, prevented weight loss, increased survival rates, and improved lung fibrosis in H1N1-infected mice. nih.govmdpi.com The antiviral effects were mediated by the inhibition of the p38 MAPK and JNK signaling pathways. mdpi.comresearchgate.net

| Virus | Model | Key Findings |

| Human Influenza Virus A and B | Murine Model (in vivo) | Intranasal or subcutaneous administration of 25 µg of alloferon prevented mortality in influenza A-challenged animals. nih.gov |

| Human Influenza Virus A (H1N1) | Murine Model (in vivo) | Combination with zanamivir prevented weight loss, increased survival rates, and improved lung fibrosis. mdpi.com |

| Human Influenza Virus A (H1N1) | MDCK and A549 cells (in vitro) | Combination with zanamivir effectively inhibited viral proliferation. mdpi.comnih.gov |

Alloferon has shown immunomodulatory effects against Epstein-Barr Virus (EBV). In patients with chronic EBV infection, alloferon treatment led to a significant reduction in EBV DNA in saliva samples and enhanced the cytotoxic activity of NK cells. nih.govwindows.net This therapeutic effect was associated with the production of IFNα and the expression of CD107a, a marker for the presence of cytolytic granules. nih.gov Studies have also indicated that alloferon can inhibit the production of the proinflammatory cytokine TNF-α in patients with EBV. suntextreviews.org

Research on Kaposi Sarcoma Herpesvirus (KSHV) has revealed that alloferon can regulate the virus's life cycle. In KSHV-infected cells (BCBL-1), alloferon was found to inhibit the lytic reactivation of the virus by down-regulating the expression of viral lytic activation proteins. nih.govnih.gov This was achieved through the inhibition of calcium influx and the subsequent suppression of the ERK signaling pathway and AP-1 activation. nih.gov Furthermore, alloferon enhanced the cytolytic activity of NK cells against KSHV-infected cells by promoting the secretion of perforin (B1180081) and granzyme. nih.govnih.gov

| Virus | Model | Key Findings |

| Epstein-Barr Virus (EBV) | Patients with Chronic EBV | Significantly reduced EBV DNA in saliva and enhanced NK cell cytotoxic activity. nih.govwindows.net |

| Epstein-Barr Virus (EBV) | Patients with Chronic EBV | Inhibited the production of proinflammatory TNF-α. suntextreviews.org |

| Kaposi Sarcoma Herpesvirus (KSHV) | BCBL-1 cells (in vitro) | Inhibited lytic reactivation by down-regulating viral lytic activation proteins. nih.govnih.gov |

| Kaposi Sarcoma Herpesvirus (KSHV) | in vitro | Enhanced NK cell cytolytic activity through increased perforin and granzyme secretion. nih.govnih.gov |

Preclinical evidence suggests that alloferon possesses a broad-spectrum of antiviral activity against both DNA and RNA viruses. nih.gov Its efficacy has been demonstrated against various viruses, including herpesviruses and influenza viruses. nih.gov The primary mechanism underlying this broad activity is believed to be its ability to modulate the host's innate immune system, particularly through the activation of NK cells and the induction of IFN synthesis. nih.govnih.gov This immunomodulatory approach makes it a potential candidate for combating a wide range of viral pathogens.

A key aspect of alloferon's antiviral mechanism is its ability to enhance the antiviral functions of lymphocytes. Studies have shown that alloferon treatment can augment the antiviral activity of both unstimulated and PHA-stimulated lymphocytes in cells infected with HSV-1. nih.gov This suggests that alloferon can potentiate the natural antiviral capabilities of the immune system. The activation of NK cells is a central component of this immunomodulatory effect, leading to increased cytotoxicity against virally infected cells. nih.govnih.gov

Antitumor Activity Research in in vitro and in vivo Models

Alloferon has demonstrated antitumor properties in various preclinical cancer models. nih.govnih.gov Its anticancer effects are primarily attributed to its immunomodulatory functions, particularly the activation of NK cells, which play a crucial role in tumor surveillance and elimination. allopharm.runih.gov

In vivo studies in nude mice, which have functional NK cells but are deficient in T cells, showed that alloferon completely suppressed the growth of subcutaneously injected cancer cells. researchgate.net In contrast, alloferon had no effect on tumor growth in NOD-SCID IL2R(−/−) mice, which lack NK cells, indicating that the antitumor effect is mediated by NK cell activation. researchgate.net In a DBA/2 mouse model with syngeneic P388 murine leukemia cells, alloferon-1 monotherapy exhibited moderate tumoristatic and tumoricidal activities. nih.gov When combined with conventional chemotherapy, the antitumor activity was significantly enhanced. nih.gov

In vitro studies on pancreatic cancer cell lines (Panc-1 and AsPC-1) revealed that alloferon can suppress the expression of the amino acid transporter SLC6A14, which is upregulated in some cancers and contributes to their rapid proliferation by facilitating glutamine uptake. mdpi.com By inhibiting glutamine uptake, alloferon may increase the chemosensitivity of cancer cells to drugs like gemcitabine (B846). nih.govmdpi.com

| Cancer Model | Model Type | Key Findings |

| Subcutaneous Cancer Cells | Nude Mice (in vivo) | Completely suppressed tumor growth, an effect mediated by NK cells. researchgate.net |

| P388 Murine Leukemia | DBA/2 Mice (in vivo) | Demonstrated moderate tumoristatic and tumoricidal activities. nih.gov |

| Pancreatic Cancer (Panc-1, AsPC-1) | Cell Lines (in vitro) | Suppressed the expression of SLC6A14 and inhibited glutamine uptake. mdpi.com |

Efficacy against K562 (Erythromyeloid Leukemia) and P388 (Murine Leukemia) Cell Lines

The anti-tumor effects of alloferon have been evaluated using the K562 human erythromyeloid leukemia cell line and the P388 murine leukemia cell line. The K562 cell line is particularly noted for its sensitivity to the cytotoxic effects of Natural Killer (NK) cells, making it a valuable model for studying immune-mediated anti-cancer activity. nih.gov In vivo studies using DBA/2 mice grafted with P388 murine leukemia cells demonstrated that alloferon treatment could suppress tumor growth. rsc.org

Research showed that while higher doses of cancer cells were resistant, lower concentrations of P388 cells (10²–10³) could be effectively eliminated following alloferon administration. nih.gov A significant portion of the animal models remained tumor-free over a 70-day study period, and in cases where primary tumors did develop, their growth was markedly slower compared to control groups. nih.gov This suggests a dose-dependent efficacy in the context of tumor load.

Role of NK Cell Activation in Antitumor Responses

A primary mechanism underpinning the anti-tumor potential of Alloferon 2 Trifluoroacetate (B77799) is its ability to stimulate the activity of Natural Killer (NK) cells. patsnap.comresearchgate.net NK cells are a critical component of the innate immune system, providing a first line of defense against malignant cells. patsnap.com Alloferon's action is not based on direct tumor cell elimination but rather on the enhancement of NK cell-mediated cytotoxicity. nih.gov

Studies have elucidated several key aspects of this activation:

Upregulation of Activating Receptors: Alloferon treatment has been shown to upregulate the expression of NK cell activating receptors, specifically 2B4 and the Natural Killer Group 2D (NKG2D) receptor. nih.gov These receptors are crucial for recognizing stress-induced ligands on the surface of tumor cells, thereby initiating an immune response. nih.gov

Secretion of Cytolytic Granules: The peptide enhances the ability of NK cells to kill cancer cells by increasing the secretion of perforin and granzyme B. nih.gov Perforin creates pores in the target cell membrane, which allows granzyme B, a serine protease, to enter and trigger the caspase cascade, ultimately leading to programmed cell death, or apoptosis. nih.govresearchgate.net

Production of Cytokines: Alloferon stimulates activated NK cells to produce and secrete key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net These cytokines play a vital role in orchestrating a broader anti-tumor immune response. nih.govresearchgate.net

| Mechanism | Key Molecules Involved | Effect on Tumor Cells |

|---|---|---|

| Upregulation of Activating Receptors | 2B4, NKG2D | Enhanced recognition of cancer cells by NK cells |

| Secretion of Lytic Granules | Perforin, Granzyme B | Induction of apoptosis |

| Cytokine Production | IFN-γ, TNF-α | Modulation of the immune response in the tumor microenvironment |

Investigation of Tumor Microenvironment Modulation

Alloferon's therapeutic action extends to the modulation of the tumor microenvironment (TME), primarily through its influence on immune cell activity and cytokine profiles. nih.govresearchgate.net The TME is a complex ecosystem of cancer cells, immune cells, and stromal components that can either support or suppress tumor growth. Alloferon appears to shift the balance toward an anti-tumor environment.

The key modulatory effect is the activation of NK cells within the TME. nih.gov This leads to the localized release of IFN-γ and TNF-α, which can recruit and activate other immune effector cells, further amplifying the anti-cancer response. researchgate.netresearchgate.net By enhancing the cytotoxic capabilities of NK cells and promoting a pro-inflammatory cytokine milieu, alloferon helps to overcome the immunosuppressive nature often characteristic of the TME.

Anti-angiogenesis Research in Cancer Models

Current research available from the provided search results does not offer direct evidence or specific studies on the anti-angiogenic properties of this compound Trifluoroacetate. While one study noted an investigation into the effect of Alloferon-1 on plasma levels of Vascular Endothelial Growth Factor (VEGF) in rats, the findings and relevance to this compound Trifluoroacetate and its direct role in inhibiting the formation of new blood vessels in tumors are not detailed. nih.gov Therefore, a direct link between this compound Trifluoroacetate and anti-angiogenesis is not established in the reviewed literature.

Transcriptional Process Interference in Tumor Progression

Alloferon has been shown to interfere with transcriptional processes that are crucial for tumor progression through multiple mechanisms.

One significant area of interaction is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival, and its dysregulation is common in cancer. mdpi.com Research indicates that alloferon can act as both an activator and an inhibitor of this pathway, depending on the cellular context. nih.govresearchgate.net By activating NF-κB, alloferon can stimulate the production of IFN-α, boosting the innate immune response against cancer cells. researchgate.net Proteomic analysis has suggested that alloferon activates the NF-κB pathway by down-regulating antioxidant proteins. nih.gov

In the context of pancreatic cancer, alloferon was found to interfere with transcriptional regulation by inhibiting the expression of the glutamine transporter SLC6A14. nih.govmdpi.com This transporter is often upregulated in cancer cells to meet their high demand for glutamine, an essential nutrient for rapid proliferation. mdpi.com By downregulating SLC6A14 expression, alloferon reduces glutamine uptake by cancer cells, thereby hindering their growth and survival. nih.govmdpi.com

Induction of Necrosis and Apoptosis in Cancer Cells

The primary mechanism by which alloferon leads to cancer cell death is through the induction of apoptosis. nih.gov This process is not a direct effect of the peptide on the cancer cells but is mediated by the activated immune system. nih.gov As detailed in section 5.2.2, alloferon-stimulated NK cells release perforin and granzyme B. Granzymes are proteases that, once inside the target cancer cell, activate the caspase family of enzymes, which are central executioners of the apoptotic pathway. nih.gov This leads to DNA damage, cell cycle arrest, and destruction of the nucleus, culminating in programmed cell death. researchgate.net

Furthermore, in studies involving pancreatic cancer cell lines, the combination of alloferon with the chemotherapeutic drug gemcitabine was shown to increase the number of apoptotic cells. mdpi.com This suggests a synergistic effect where alloferon sensitizes the cancer cells to the apoptotic effects of chemotherapy.

The direct induction of necrosis, a form of unregulated cell death characterized by cell swelling and membrane rupture, has not been identified as a primary mechanism of action for this compound Trifluoroacetate in the reviewed research.

Studies on Pancreatic Cancer Cell Lines

The efficacy of alloferon has been specifically investigated in pancreatic cancer (PCa), a particularly aggressive malignancy. mdpi.com Studies on the human pancreatic cancer cell lines Panc-1 and AsPC-1 have revealed that alloferon can act as a potential adjuvant to conventional chemotherapy. mdpi.com

When these cell lines were exposed to alloferon, researchers observed a significant downregulation in the expression of the amino acid transporter SLC6A14. mdpi.com This led to decreased glutamine uptake by the cancer cells. mdpi.com Given the dependence of many cancer cells on glutamine for survival and proliferation, this inhibition represents a key anti-tumoral mechanism. mdpi.com

A crucial finding from this research is that pretreatment with alloferon increased the chemosensitivity of both Panc-1 and AsPC-1 cells to the standard chemotherapeutic agent, gemcitabine. mdpi.com This was demonstrated by a reduction in the IC50 value of gemcitabine in alloferon-treated cells, indicating that a lower concentration of the drug was needed to inhibit cell proliferation. mdpi.com

| Cell Line | Key Finding | Mechanism | Outcome |

|---|---|---|---|

| Panc-1 | Downregulation of SLC6A14 expression | Inhibition of glutamine uptake | Increased chemosensitivity to gemcitabine, increased apoptosis with combination treatment |

| AsPC-1 | Downregulation of SLC6A14 expression | Inhibition of glutamine uptake | Increased chemosensitivity to gemcitabine |

Antimicrobial Activity Research

Alloferon is classified as an antimicrobial peptide (AMP), a class of molecules known for their broad-spectrum activity against various pathogens. nih.govnih.gov Research into its antimicrobial effects has largely centered on its potent antiviral capabilities, primarily mediated through the modulation of the host's immune system. nih.govresearchgate.net

| Research Model | Pathogen | Observed Effect |

| In vitro | Herpes Simplex Virus (HSV) | Inhibition of viral replication. patsnap.com |

| In vivo (mice) | Influenza Virus | Suppression of viral reproduction and increased survival rates. nih.gov |

| In vitro | Human Herpesvirus 1 (HHV-1) | Prevention of viral replication in HEp-2 cells. |

| In vitro | Epstein-Barr Virus (EBV) | Significant reduction in EBV DNA in saliva samples. nih.gov |

Immunoregulatory Role in Combating Microbial Infections

A primary mechanism through which Alloferon exerts its antimicrobial effects is by augmenting the host's innate and adaptive immune responses. nih.govpatsnap.com This immunomodulatory function is a key aspect of its potential as a therapeutic agent. researchgate.net

Key Immunoregulatory Actions:

Activation of Natural Killer (NK) Cells: Alloferon significantly enhances the cytotoxic activity of Natural Killer (NK) cells. nih.govpatsnap.com These cells are a critical component of the innate immune system, responsible for identifying and destroying virally infected cells and tumor cells. patsnap.com Alloferon has been shown to upregulate NK cell-activating receptors like NKG2D and 2B4. nih.gov

Stimulation of Interferon (IFN) Synthesis: The peptide induces the production of interferons, particularly IFN-α and IFN-γ. nih.govresearchgate.netpatsnap.com Interferons are signaling proteins that play a pivotal role in antiviral defense by activating immune cells and increasing the resistance of host cells to infection. patsnap.com

Modulation of the NF-κB Pathway: Alloferon can act as both an activator and an inhibitor of the NF-κB signaling pathway. researchgate.netresearchgate.net During a viral infection, it can boost this pathway to stimulate IFN-α production. researchgate.net Conversely, if a virus hijacks the pathway to promote its own survival, Alloferon may act as an inhibitor, blocking viral gene expression. researchgate.netresearchgate.net

Enhancement of T-cell Proliferation: Research indicates that Alloferon can also influence the adaptive immune response by promoting the proliferation of T-cells, which are essential for a targeted and coordinated defense against specific pathogens. patsnap.com

Through these actions, Alloferon helps orchestrate a robust immune response to effectively clear microbial infections. patsnap.com The enhancement of NK cell cytotoxicity is achieved through two main mechanisms: the secretion of lytic granules (perforin and granzymes) that induce apoptosis in target cells, and increased production of the cytokines IFN-γ and TNF-α. nih.gov

| Immunoregulatory Mechanism | Effect | Outcome |

| NK Cell Activation | Enhances cytotoxicity and upregulates activating receptors (NKG2D, 2B4). nih.gov | More effective destruction of infected or abnormal cells. patsnap.com |

| Interferon Production | Stimulates synthesis of IFN-α and IFN-γ. researchgate.netpatsnap.com | Increased antiviral resistance and immune cell activation. patsnap.com |

| NF-κB Pathway Modulation | Can activate or inhibit the pathway depending on the context of the infection. researchgate.netresearchgate.net | Boosts innate immunity or blocks viral gene expression. researchgate.net |

| T-Cell Proliferation | Enhances the proliferation of T-cells. patsnap.com | Strengthens the adaptive immune response. patsnap.com |

Mechanisms of Action against Bacterial Cell Wall Synthesis

While Alloferon is described as having antibacterial effects, the predominant mechanism of action identified in preclinical research is immunomodulatory rather than direct interaction with the bacterial cell wall. nih.gov Many antimicrobial peptides function by disrupting bacterial membranes, but current studies on Alloferon highlight its role in activating the host's immune system to fight off pathogens. nih.govpatsnap.com Its antibacterial properties are considered an extension of its ability to broadly stimulate immune defenses. nih.gov There is currently limited specific evidence from the reviewed studies to suggest that Alloferon's primary mechanism involves the direct inhibition of bacterial cell wall synthesis.

Anti-inflammatory Activity Research in Preclinical Models

In addition to its antimicrobial and immunomodulatory properties, Alloferon has demonstrated significant anti-inflammatory activity in various preclinical models. nih.govresearchgate.net This effect is primarily achieved by suppressing the expression and production of pro-inflammatory cytokines. nih.govsuntextreviews.org

Research in a mouse model of acute inflammation induced by λ-carrrageenan showed that systemic administration of Alloferon-1 led to a significant reduction in paw thickness and vascular permeability. nih.govresearchgate.net It also suppressed the expression of inflammatory cytokines in the inflamed tissues, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein 1 (MCP1), and Interleukin-5 (IL-5). nih.gov

Further studies have highlighted its effects in different inflammatory contexts:

UVB-Induced Skin Inflammation: Alloferon has been shown to suppress the production of IL-1α/β, IL-6, and IL-18 in HaCaT cells, demonstrating a protective effect against skin inflammation caused by UVB radiation. nih.gov

Asthma Model: In an ovalbumin-induced asthma model in mice, Alloferon effectively prevented inflammatory cell infiltration around the bronchioles by downregulating the production of IL-5 and IL-17. researchgate.net

Chronic Viral Infection: In patients with chronic Epstein-Barr Virus (EBV) infection, Alloferon therapy was shown to inhibit the production of the pro-inflammatory cytokine TNF-α. suntextreviews.org

These findings suggest that Alloferon exerts anti-inflammatory effects by modulating key pro-inflammatory pathways, which could represent a therapeutic option for various acute and chronic inflammatory conditions. nih.govnih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural and Conformational Studies

Spectroscopy is indispensable for examining the molecular structure and spatial arrangement of Alloferon (B14017460) 2. Various methods provide insights into its secondary structure, its ability to form complexes, and the presence of counter-ions from the synthesis process.

Circular Dichroism (CD) spectroscopy is a key technique for investigating the secondary structure of peptides in solution. For alloferon and its analogs, CD studies have been employed to determine their conformational properties. Research on novel derivatives of alloferon, where specific amino acids were substituted, utilized CD to examine their structure in both water and methanol. The findings from these conformational studies suggest that the investigated peptides predominantly adopt an unordered conformation in solution. CD spectroscopy is also a valuable tool in studying the conformational changes that occur when peptides like Alloferon 2 form complexes with metal ions.

The interaction of peptides with metal ions is critical to their biological function and can be thoroughly investigated using a combination of spectroscopic methods. The formation of mononuclear copper(II) complexes with this compound has been studied using Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and CD spectroscopy. These combined spectroscopic and potentiometric studies reveal detailed information about the coordination chemistry.

For this compound, the N-terminal amino group is involved in the coordination of the copper(II) ion. At a physiological pH of 7.4, the dominant species is a 3N complex with a [NH₂, CO, 2N(Im)] binding mode. As the pH increases, sequential amide nitrogens are deprotonated and also coordinate to the copper(II) ion. Mass spectrometry (MS) serves as a complementary technique in these studies, confirming the formation and stoichiometry of the peptide-metal complexes. EPR spectroscopy provides further detail on the coordination environment of the copper(II) ion within the complex.

| Technique | Finding | Coordination Details |

|---|---|---|

| UV-Vis, CD, EPR Spectroscopy | Formation of a dominant 3N complex at pH 7.4. | Binding Mode: [NH₂, CO, 2N(Im)]. |

| Potentiometry | At higher pH, sequential amide nitrogens deprotonate and coordinate to Cu(II). | Involvement of N-terminal amino group and imidazole (B134444) nitrogens. |

Peptides synthesized via solid-phase procedures, a common method for producing this compound, are often purified using techniques that involve trifluoroacetic acid (TFA). This results in the final peptide product being a trifluoroacetate (B77799) (TFA) salt. It is often necessary to determine the amount of residual TFA or to exchange it for another counter-ion. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this analysis.

¹⁹F-NMR is particularly well-suited for detecting and quantifying the trifluoroacetate counter-ion due to the 100% natural abundance of the NMR-active ¹⁹F isotope. This method can be validated for the detection of residual TFA in peptide samples. Both ¹⁹F-NMR and ¹H-NMR can be used to test and compare the efficiency of different procedures for exchanging the TFA counter-ion. Quantitative ¹⁹F-NMR and ¹H-NMR experiments can be performed to determine the exact amount of the counter-ion present in a sample.

Attenuated Total Reflectance Fourier Transformed Infrared (ATR FT-IR) spectroscopy is another effective analytical technique for monitoring the presence of trifluoroacetate in peptide samples. The trifluoroacetate ion has characteristic absorption bands in the infrared spectrum, which can interfere with the physicochemical characterization of the peptide itself. ATR FT-IR can be used to track the removal of TFA during counter-ion exchange procedures. This method, along with ¹⁹F-NMR and HPLC, can be successfully validated for the detection and quantification of residual TFA. The technique is valued for being rapid and requiring minimal sample preparation.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to the production and quality control of synthetic peptides, ensuring the final product is free from impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for the purification and purity assessment of synthetic peptides like this compound. This technique separates the target peptide from by-products and impurities generated during solid-phase peptide synthesis.

Trifluoroacetic acid (TFA) is the most common mobile phase additive used in the RP-HPLC of peptides. It acts as an ion-pairing reagent, interacting with positively charged groups on the peptide, which improves the separation of polar compounds on the nonpolar (lipophilic) stationary phase. The use of TFA in the mobile phase during purification typically results in the final lyophilized product being a peptide-TFA salt. The concentration of TFA in the mobile phase can be optimized to achieve the best resolution for peptide mixtures.

| Technique | Application | Key Findings/Purpose |

|---|---|---|

| Circular Dichroism (CD) | Conformation Analysis | Alloferon peptides tend to have an unordered conformation. |

| UV-Vis, EPR, MS | Complexation Studies | Characterizes the coordination of metal ions like Copper(II). |

| NMR (¹⁹F, ¹H) | Counter-ion Analysis | Detects and quantifies trifluoroacetate (TFA) counter-ions. |

| ATR FT-IR | TFA Detection | Monitors the presence and removal of TFA. |

| RP-HPLC | Purification & Purity | Standard method for peptide purification, often using TFA. |

Ion Chromatography (IC) for Trifluoroacetate and Other Counter-ion Determination

This compound, like many synthetic peptides, is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that frequently employs trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase. peptide.com Consequently, the final lyophilized peptide product is an this compound trifluoroacetate salt. Given that residual trifluoroacetate can be toxic and is undesirable in products intended for preclinical or clinical research, its accurate quantification is crucial. peptide.comthermofisher.com

Ion Chromatography (IC) has emerged as a sensitive, simple, and automatable method for determining the concentration of trifluoroacetate and other counter-ions in peptide preparations. thermofisher.comresearchgate.net The technique requires minimal sample preparation and can effectively separate TFA from other common anions such as acetate, fluoride, chloride, sulfate, and phosphate. thermofisher.com

The methodology is typically based on an anion-exchange displacement process. thermofisher.com The sample containing the this compound trifluoroacetate is introduced into the IC system, where it passes through a high-capacity anion-exchange column. nih.govlcms.cz This stationary phase, often functionalized with alkyl quaternary ammonium (B1175870) groups, separates the trace trifluoroacetate from an excess of other anions. thermofisher.comnih.gov

Detection is commonly achieved using suppressed conductivity. researchgate.netnih.gov The effluent from the analytical column is directed through a suppressor, which reduces the background conductance of the eluent while increasing the electrical conductance of the analyte ions. thermofisher.com This process significantly improves the signal-to-noise ratio, allowing for detection limits for TFA to be as low as the ng/mL level. thermofisher.comnih.gov Reagent-Free™ Ion Chromatography (RFIC) systems further streamline this process by automatically generating the high-purity potassium hydroxide (B78521) eluents required for the separation. lcms.cz This robust analytical method ensures the precise quantification of the trifluoroacetate counter-ion, which is critical for defining the mass balance and purity of the this compound peptide preparation. thermofisher.com

In vivo Animal Models for Efficacy and Immunological Studies

In vivo studies using animal models have been crucial for validating the therapeutic potential of Alloferon observed in in vitro assays. These studies confirm its antiviral and antitumor efficacy and provide insights into its immunological mechanisms within a complex biological system.

In mouse models of viral infection, Alloferon has demonstrated significant protective effects. When administered to mice challenged with lethal pulmonary infections of human influenza viruses A and B, Alloferon prevented mortality and stimulated resistance, an effect correlated with enhanced NK cell cytotoxicity and IFN production. nih.govnih.gov More recent studies on mice infected with Influenza A (H1N1) showed that combined treatment with Alloferon and zanamivir (B325) prevented virus-induced weight loss, increased survival rates, inhibited viral replication in lung tissue, and suppressed inflammatory responses and pulmonary fibrosis. nih.gov Efficacy has also been shown against herpes simplex virus, where Alloferon administration increased the survival rate of infected mice. nih.gov